molecular formula C8H8N4O3 B3426535 Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 52893-00-2

Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B3426535
CAS RN: 52893-00-2
M. Wt: 208.17 g/mol
InChI Key: JPAVBMQNWIVDPU-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids, including this compound, involves a process related to the Biginelli-like reaction . This process uses hydrates of arylglyoxals, β-dicarbonyl compounds, and 1 H -1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Triazole-pyrimidine hybrid compounds, including this compound, have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed by its IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclisation and Ring-Chain Isomerism : The synthesis of Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives involves cyclization of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole. This process results in compounds that exhibit ring-chain isomerism in solution, influenced by the solvent and the polyfluoroalkyl substituent's length (Pryadeina et al., 2008).

  • Chemical Rearrangements : Studies have detailed chemical rearrangements of related triazolopyrimidine compounds, such as the transformation of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines through reduction processes. These transformations underscore the chemical versatility and reactivity of triazolopyrimidine derivatives, providing insights into their structural dynamics and potential for chemical modifications (Lashmanova et al., 2019).

  • Regioselective Syntheses : Research has demonstrated regioselective syntheses of triazolopyrimidine derivatives, highlighting methods to selectively produce compounds with specific substitutions. This approach is crucial for creating molecules with targeted properties and activities (Massari et al., 2017).

Potential Applications

  • Tuberculostatic Activity : Some derivatives have been evaluated for their tuberculostatic activity, with structural analogs showing promise as antituberculous agents. This highlights the potential of this compound derivatives in developing new treatments for tuberculosis (Titova et al., 2019).

  • Antiviral Research : The synthesis and structural elucidation of triazolopyrimidine derivatives have implications for antiviral research. Some studies have synthesized novel compounds with the triazolopyrimidine scaffold, indicating their utility in inhibiting viral activities, such as influenza virus RNA polymerase inhibition (Massari et al., 2017).

properties

IUPAC Name

ethyl 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-9-8-10-4-11-12(8)6(5)13/h3-4H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAVBMQNWIVDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N=CNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009076, DTXSID90967355
Record name Ethyl 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89977-78-6, 52893-00-2
Record name NSC172641
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172641
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC93791
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Record name Ethyl 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-hydroxy-s-triazolo(1,5-a)pyrimidine-6-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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